1-methyl-1H-pyrrole-2-carbaldehyde oxime
Description
Contextualization within Heterocyclic Chemistry and Oxime Derivatives
Heterocyclic chemistry is a cornerstone of organic chemistry, as cyclic compounds containing atoms other than carbon are integral to countless natural products, pharmaceuticals, and materials. The pyrrole (B145914) ring, a fundamental aromatic heterocycle, is a privileged structure found in vital biological molecules such as heme and chlorophyll. The introduction of specific functional groups to this core scaffold allows for the fine-tuning of its electronic properties and reactivity.
The oxime functional group (C=N-OH) further enhances the chemical versatility of the pyrrole structure. Oximes are well-established as highly adaptable intermediates in organic synthesis. They can be readily prepared from the corresponding aldehydes or ketones and serve as precursors to a variety of other functional groups, including amines, nitriles, and amides through the well-known Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The nitrogen and oxygen atoms within the oxime moiety also make it an excellent ligand for coordinating with metal ions. chemicalbook.com Thus, 1-methyl-1H-pyrrole-2-carbaldehyde oxime represents a synergistic combination of a stable heterocyclic core and a reactive, versatile functional group, making it a valuable tool for chemists.
Overview of Research Significance in Coordination Chemistry and Organic Synthesis
The true significance of this compound in contemporary research is highlighted by its applications in two major domains: coordination chemistry and organic synthesis.
In Coordination Chemistry, the compound has proven to be a highly effective ligand for the construction of sophisticated metal-organic frameworks and clusters. The nitrogen atom of the pyrrole ring and the nitrogen and oxygen atoms of the oxime group provide multiple coordination sites, allowing for the formation of stable and structurally diverse metal complexes. A landmark achievement in this area was the first application of this compound in manganese chemistry. This led to the synthesis of a novel high-nuclearity {Mn(III)25} barrel-like cluster. This complex is notable not only for its intricate and aesthetically pleasing structure but also for its exhibition of single-molecule magnet (SMM) behavior. SMMs are individual molecules that can function as tiny magnets, and they are of great interest for potential applications in high-density data storage, quantum computing, and spintronics. The ability of this specific pyrrole oxime ligand to assemble such a large, functional metal cluster underscores its importance in the development of new magnetic materials.
In Organic Synthesis, while specific, named reactions utilizing this compound as a key intermediate are not yet widely documented in dedicated studies, its potential is inferred from the known reactivity of pyrrole and oxime functionalities. The parent aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, is a known precursor for the synthesis of the oxime. The oxime itself serves as a versatile synthon. For instance, oximes derived from aldehydes can be dehydrated to form nitriles, which are valuable intermediates for creating more complex nitrogen-containing compounds. Furthermore, the oxime group can participate in various cyclization reactions, acting as a linchpin in the assembly of novel heterocyclic systems. The inherent reactivity of the pyrrole ring towards electrophilic substitution also offers pathways to further functionalize the molecule, making it a valuable building block for creating a library of complex organic molecules with potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties
Below are tables detailing some of the key physical and spectroscopic properties of this compound and its parent aldehyde.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C6H8N2O | 124.14 | 37110-15-9 |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | 109.13 | 1192-58-1 |
Spectroscopic Data (for 1-Methyl-1H-pyrrole-2-carbaldehyde)
| Spectroscopy Type | Observed Data |
|---|---|
| Boiling Point | 87-90 °C at 22 mmHg nih.govthegoodscentscompany.com |
| Density | 1.012-1.018 g/mL at 25 °C nih.govthegoodscentscompany.com |
| Refractive Index | 1.558-1.564 at 20 °C nih.govthegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPMPNSDKOHWPJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55970-42-8 | |
| Record name | NSC191942 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Precursor Transformations
Synthesis of 1-Methyl-1H-Pyrrole-2-Carbaldehyde as a Key Intermediate
The creation of 1-methyl-1H-pyrrole-2-carbaldehyde is a critical preliminary step. This intermediate is primarily synthesized through the direct formylation of 1-methylpyrrole (B46729), although various alternative methods exist for producing substituted pyrrole (B145914) carbaldehydes.
Formylation Reactions of 1-Methylpyrrole
The most prevalent method for introducing a formyl group onto the 1-methylpyrrole ring is the Vilsmeier-Haack reaction. ijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org The process involves three main stages: the formation of an electrophilic iminium cation (the Vilsmeier reagent), an electrophilic substitution on the electron-rich pyrrole ring, and subsequent hydrolysis of the resulting iminium salt to yield the aldehyde. chemtube3d.com
The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic and heteroaromatic compounds like pyrroles. ijpcbs.com The reaction conditions are generally mild and the reagents are economical. ijpcbs.com For 1-methylpyrrole, the formylation occurs preferentially at the C2 position due to the directing effect of the nitrogen atom. A typical procedure involves the slow addition of phosphorus oxychloride to dimethylformamide at a reduced temperature, followed by the introduction of 1-methylpyrrole. orgsyn.org The reaction mixture is then heated and subsequently hydrolyzed to produce 1-methyl-1H-pyrrole-2-carbaldehyde. orgsyn.org
| Reactant | Reagents | Key Steps | Product |
|---|---|---|---|
| 1-Methylpyrrole | DMF, POCl₃ | 1. Formation of Vilsmeier reagent (electrophilic iminium cation) 2. Electrophilic aromatic substitution at C2 3. Hydrolysis of the iminium salt | 1-Methyl-1H-pyrrole-2-carbaldehyde |
Alternative Routes to Substituted Pyrrole Carbaldehydes
Beyond the direct formylation of 1-methylpyrrole, other synthetic strategies can yield substituted pyrrole carbaldehydes. These methods offer access to a wider variety of pyrrole structures.
Oxidative Annulation: A de novo synthesis approach involves the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.orgacs.org This method features a direct C(sp³)–H to C=O oxidation and avoids the use of hazardous oxidants, with the aldehyde oxygen atom originating from molecular oxygen. organic-chemistry.orgacs.org
Multicomponent Reactions: Efficient one-pot protocols have been developed for the synthesis of N-arylpyrrole-3-carbaldehydes. rsc.org These sequential multicomponent reactions can involve the in situ formation of imines followed by a catalyzed Mannich reaction-cyclization with succinaldehyde (B1195056) and subsequent oxidative aromatization. rsc.org
organic-chemistry.orgorganic-chemistry.org Sigmatropic Rearrangement: A novel method for synthesizing 2,4- and 2,3,4-substituted pyrroles starts from commercially available ketones and allyl hydroxylamine (B1172632). acs.org The process involves the iridium-catalyzed isomerization of O-allyl oximes to O-vinyl oximes, which then undergo a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement to form 1,4-imino aldehydes that cyclize to the corresponding pyrroles. acs.org
Functionalization of Pre-existing Pyrroles: 4-substituted pyrrole-2-carbaldehydes can be prepared via alkylation reactions of pyrrole-2-carbaldehyde. google.com Another approach involves the bromine-lithium exchange of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives, which serve as formal equivalents of 5-lithiopyrrole-2-carboxaldehyde. cdnsciencepub.com These lithiated species can react with various electrophiles to introduce substituents at the C5 position. cdnsciencepub.com
Oximation Reactions for 1-Methyl-1H-Pyrrole-2-Carbaldehyde Oxime Formation
The conversion of the intermediate aldehyde to the final oxime product is achieved through an oximation reaction. This involves the condensation of the aldehyde with hydroxylamine and is subject to considerations of selectivity and stereochemistry.
Condensation of 1-Methyl-1H-Pyrrole-2-Carbaldehyde with Hydroxylamine
The formation of this compound is accomplished by reacting the corresponding aldehyde with hydroxylamine, typically in the form of hydroxylamine hydrochloride. The mechanism involves a nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N oxime double bond. numberanalytics.com Quantum-chemical studies on the similar reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde with hydroxylamine have shown that solvent molecules, such as ethanol, play a crucial role in facilitating proton transfer and ensuring accurate activation barriers for the reaction. researchgate.net It was found that two solvent molecules are necessary to effectively model the oximation step. researchgate.net
Chemo- and Regioselective Oximation Strategies
In the synthesis of complex molecules containing multiple functional groups, chemo- and regioselectivity are paramount. The formyl group of a pyrrole-2-carbaldehyde is a highly reactive center, which allows for selective reactions. For instance, in polyfunctional pyrroles containing both formyl groups and chloro-substituents, the formyl group can be selectively targeted for reactions like oxidation or the Wittig reaction. researchgate.net This high reactivity of the aldehyde enables a chemo- and regioselective oximation, where hydroxylamine will preferentially react with the formyl group over other less reactive functional groups that may be present on the pyrrole ring or its substituents. The versatility of using the same reagents to produce different azaheterocycles based on the structure of the reactants highlights the importance of controlling selectivity in such syntheses. nih.gov
Factors Influencing E/Z Isomerism in Oxime Formation
The C=N double bond of the oxime is stereogenic, leading to the possible formation of two geometric isomers, E and Z. The ratio of these isomers is influenced by several factors.
Thermodynamic Stability: Generally, the E isomer is thermodynamically more stable and often the predominant form due to reduced steric hindrance. numberanalytics.com
Reaction Conditions: The reaction conditions, including pH, solvent, and temperature, can influence the kinetic and thermodynamic control of the reaction, thereby affecting the E/Z ratio. Acid catalysis is common in oxime formation. numberanalytics.com It has been demonstrated that treating a mixture of E and Z isomers of certain aryl alkyl oximes with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the pure E isomer as an immonium complex, which can then be neutralized to recover the >98% pure E oxime. google.com
Isomerization: The potential for isomerization between the Z and E forms exists, often facilitated by acid. In some cases, the minor Z isomer can isomerize to the more stable E isomer under the reaction conditions. acs.org
The specific E/Z ratio for this compound would depend on the precise synthetic and purification methods employed. Computational methods like DP4+ analysis can also be used to help determine the configuration of the isomers. rsc.org
| Factor | Influence on Isomer Ratio | Example/Note |
|---|---|---|
| Steric Hindrance | Favors the formation of the less sterically hindered isomer, typically the E isomer. | The substituent groups on the pyrrole ring and the oxime nitrogen influence the steric environment. |
| Acid Catalysis | Can facilitate isomerization, often leading to the thermodynamically more stable E isomer. google.com | Anhydrous HCl can be used to selectively precipitate the E isomer from an E/Z mixture. google.com |
| Solvent | Can affect reaction rates and equilibrium position between isomers. | Solvent molecules can participate in the reaction mechanism, for example, by facilitating proton transfer. researchgate.net |
| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, favoring the thermodynamic product. | Kinetic control may be favored at lower temperatures. |
Derivatization Strategies for this compound
This compound is a versatile intermediate in organic synthesis, lending itself to a variety of derivatization strategies. These transformations can target the oxime functional group or the pyrrole ring, leading to a diverse range of compounds with potential applications in medicinal chemistry and materials science. Key derivatization approaches include the conversion to pyrrole carbonitriles, the synthesis of oxime ethers, and functional group transformations at the pyrrole nucleus.
Conversion to Pyrrole Carbonitriles via Dehydration
The dehydration of aldoximes is a classic and reliable method for the synthesis of nitriles. In the context of pyrrole chemistry, this compound can be readily converted into 1-methyl-2-pyrrolecarbonitrile. This transformation involves the elimination of a water molecule from the oxime moiety.
Research has demonstrated the successful preparation of 1-methyl-2-pyrrolecarbonitrile through the dehydration of the corresponding aldoxime. researchgate.net This method is a key step in accessing 2-cyanopyrrole derivatives, which are valuable precursors for further synthetic manipulations. A variety of dehydrating agents can be employed for this type of transformation, with the choice of reagent often influencing reaction conditions and yields. While specific conditions for the dehydration of this compound are not detailed in the provided search results, general protocols for aldoxime dehydration are well-established in organic synthesis. researchgate.net
Commonly used reagents for the dehydration of oximes to nitriles include:
Acetic anhydride (B1165640)
Thionyl chloride
Phosphorus pentoxide
Triphenylphosphine-based systems (e.g., Appel-type reactions) researchgate.net
The reaction typically proceeds by activation of the oxime hydroxyl group, followed by elimination to form the carbon-nitrogen triple bond of the nitrile. The resulting 1-methyl-2-pyrrolecarbonitrile serves as a key intermediate for further studies, including investigations into the directing effects of the cyano group in electrophilic substitution reactions on the pyrrole ring. researchgate.net
Table 1: General Dehydrating Agents for Oxime to Nitrile Conversion
| Dehydrating Agent/System | General Reaction Conditions |
| Acetic Anhydride (Ac₂O) | Heating, often with a base or catalyst |
| Thionyl Chloride (SOCl₂) | Typically in an inert solvent, may require a base |
| Phosphorus Pentoxide (P₂O₅) | Often requires heating in a high-boiling solvent |
| Oxalyl Chloride/Triethylamine/Triphenylphosphine Oxide (catalytic) | Mild conditions, often complete in a short time |
Synthesis of Oxime Ethers and Related Derivatives
The oxime functional group of this compound can be readily alkylated or arylated to form oxime ethers. These derivatives are of significant interest due to their presence in various biologically active molecules and their utility in synthetic organic chemistry. jocpr.comresearchgate.net The synthesis of oxime ethers typically involves the reaction of the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. jocpr.com
A common method for preparing oxime ethers is a two-step process where the aldoxime is first formed, followed by reaction with an alkyl halide in the presence of a base like sodium alkoxides or potassium carbonate. jocpr.com One-pot procedures have also been developed, where the aldehyde, hydroxylamine, and alkylating agent are reacted together in a single step, streamlining the synthesis. jocpr.com
The general reaction for the formation of an oxime ether from this compound is as follows:
This compound + R-X (Alkylating Agent) + Base → 1-Methyl-1H-pyrrole-2-carbaldehyde O-alkyl/aryl oxime
The N-O bond in oxime ethers is relatively weak, making these compounds useful precursors for generating iminyl radicals under thermal or photochemical conditions. mdpi.com This reactivity opens up further avenues for complex molecule synthesis.
Table 2: Conditions for the Synthesis of Oxime Ethers
| Reactants | Base | Solvent | General Conditions | Product Type |
| Aldehyde, Hydroxylamine hydrochloride, Alkyl halide | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (THF) | Stirring at room temperature | Oxime Ether |
| Aldehyde, Hydroxylamine hydrochloride, Alkyl halide | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Room temperature | Oxime Ether |
| Pre-formed Oxime, Alkyl halide | Sodium Hydride (NaH), Sodium Alkoxides | Various aprotic solvents | Varies with substrate | Oxime Ether |
Functional Group Transformations at the Pyrrole Ring
The pyrrole ring in this compound and its derivatives is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The nature and position of the substituent on the ring can significantly influence the molecule's properties.
Studies on the nitration of 1-methyl-2-pyrrolecarbonitrile, the dehydrated derivative of the oxime, have shown that the 2-cyano group acts as a "meta"-directing group, favoring substitution at the 4-position of the pyrrole ring. researchgate.net This suggests that electrophilic substitution on the pyrrole ring of compounds related to this compound is a viable strategy for functionalization. It is plausible that the oxime group itself, or its ether derivatives, would also direct incoming electrophiles to specific positions on the pyrrole ring.
Potential functional group transformations at the pyrrole ring include:
Nitration: Introduction of a nitro group (-NO₂), which can be further reduced to an amino group.
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br, -I), which are useful handles for cross-coupling reactions.
Formylation: Introduction of a formyl group (-CHO) via methods like the Vilsmeier-Haack reaction.
Acylation: Introduction of an acyl group (-COR) through Friedel-Crafts acylation or similar methods.
These transformations allow for the synthesis of a wide array of substituted pyrrole derivatives, expanding the chemical space accessible from this compound. The specific conditions for these reactions would need to be optimized to account for the reactivity of both the pyrrole ring and the oxime functional group.
Coordination Chemistry of 1 Methyl 1h Pyrrole 2 Carbaldehyde Oxime As a Ligand
Ligand Design Principles and Electron Donation Characteristics
From a theoretical perspective, the design of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand involves the strategic combination of a pyrrole (B145914) ring and an oxime functional group. The pyrrole ring is an aromatic five-membered heterocycle that can act as a π-electron donor. The nitrogen atom within the pyrrole ring is typically considered electron-rich. The addition of a methyl group (-CH₃) at the N1 position is expected to enhance the electron-donating nature of the pyrrole ring through a positive inductive effect (+I).
The oxime group (-CH=N-OH) introduces additional donor atoms, namely the nitrogen and oxygen atoms, making the molecule a potentially versatile ligand. The nitrogen atom of the oxime is a good σ-donor, and upon deprotonation, the oxygen atom becomes a potent donor site. The combination of the electron-rich pyrrole moiety and the oxime's donor atoms suggests that this compound could be an effective ligand for stabilizing metal ions in various oxidation states.
Diverse Coordination Modes of the Oxime Functionality
The oxime functional group is well-documented to exhibit a variety of coordination modes in metal complexes. These general modes provide a basis for predicting how this compound might behave.
Formation of Transition Metal Complexes
The formation of transition metal complexes with oxime-containing ligands is an active area of research, particularly in the field of molecular magnetism.
Manganese (III) Clusters and High Nuclearity SpeciesManganese clusters, especially those containing Mn(III) ions, are of significant interest due to their potential applications as single-molecule magnets (SMMs). The assembly of these clusters often relies on ligands that can bridge multiple metal centers. Oximato groups derived from various ligands are frequently used to construct polynuclear manganese cores, such as trinuclear [Mn₃O] units or hexanuclear [Mn₆] clusters.
In these structures, the oximato bridge, along with other bridging ligands like oxides or carboxylates, helps to mediate magnetic exchange interactions between the manganese ions. While numerous studies have detailed the synthesis and characterization of high-nuclearity manganese clusters using ligands like salicylaldoximes or pyridyl oximes, there is currently no published research demonstrating the use of this compound for the synthesis of Mn(III) clusters or other high-nuclearity species. The potential for this specific ligand to form such structures remains a subject for future investigation.
Nickel (II) Complexes
Nickel(II) ions, with their d⁸ electron configuration, can form a variety of coordination geometries, including octahedral, square planar, and tetrahedral, depending on the ligand field strength and steric factors. Oxime ligands are known to form stable complexes with nickel(II), often exhibiting interesting magnetic and spectroscopic properties.
Similar to the case of palladium(II), there is a significant lack of published research on the coordination chemistry of Nickel(II) with this compound. While studies on nickel(II) complexes with related ligands, such as Schiff bases derived from pyrrole-2-carboxaldehyde or other oxime-containing ligands, have been reported, specific information regarding the synthesis, structure, and magnetic properties of Ni(II) complexes with this compound is not available in the current body of scientific literature.
Silver (I) Complexes
Silver(I) ions typically form linear, trigonal, or tetrahedral complexes. The interaction of Ag(I) with ligands containing soft donor atoms like nitrogen is well-documented. The pyrrole nitrogen and the oxime nitrogen in this compound could potentially coordinate to silver(I).
A thorough review of the literature did not uncover any specific studies detailing the synthesis and structural analysis of Silver(I) complexes with this compound. Research on silver(I) complexes with other heterocyclic oximes, such as those derived from imidazole, has been published, but these findings cannot be directly extrapolated to the pyrrole-based ligand . Consequently, there is no available data on the coordination modes and resulting structures of Ag(I) complexes with this specific ligand.
Other Metal-Oxime Interactions
The oxime functional group is a versatile coordinating moiety, capable of binding to a wide range of transition metals. The coordination can occur through the nitrogen atom, the oxygen atom, or in a bridging fashion, leading to the formation of mononuclear or polynuclear complexes with diverse structural and electronic properties.
While the general principles of metal-oxime interactions are well-understood, the application of these principles to this compound with metals other than those specified above is not documented in the scientific literature. The presence of the N-methylated pyrrole ring could influence the electronic properties and steric environment of the oxime group, potentially leading to unique coordination behavior. However, without experimental studies, any discussion on such interactions would be purely speculative.
Lanthanide Coordination and Heterodinuclear Systems
The coordination chemistry of lanthanide ions is characterized by their high coordination numbers and preference for oxygen-donor ligands. The oxime group, with its oxygen atom, could potentially serve as a coordination site for lanthanide ions. Furthermore, ligands capable of binding both a 3d transition metal and a 4f lanthanide ion are of great interest for the synthesis of heterodinuclear complexes with unique magnetic and luminescent properties.
Strategies for Incorporating this compound into Lanthanide Complexes
The design of ligands for lanthanide coordination often involves the incorporation of hard donor atoms, such as the oxygen of the oxime group. The pyrrole ring and the oxime nitrogen could also play a role in stabilizing the resulting complexes. However, there are no published strategies or experimental reports on the successful incorporation of this compound into lanthanide complexes. The potential of this ligand to act as a sensitizer (B1316253) for lanthanide luminescence, a common application for organic ligands in lanthanide chemistry, remains unexplored.
Supramolecular Architectures and Self Assembly Processes
Hydrogen Bonding Networks and Intermolecular Interactions
The crystal structure of 1-methyl-1H-pyrrole-2-carbaldehyde oxime is stabilized by a variety of intermolecular interactions, with hydrogen bonding playing a primary role. The hydroxyl group of the oxime is a potent hydrogen bond donor, while the nitrogen atom of the same group acts as an acceptor. This dual functionality can lead to the formation of robust hydrogen-bonded chains or cyclic motifs.
In analogous pyrrole (B145914) derivatives, such as methyl 1H-pyrrole-2-carboxylate, the formation of chain motifs through N-H⋯O hydrogen bonds is a common feature. Similarly, this compound is expected to form O-H⋯N hydrogen bonds, creating linear or zigzag chains of molecules.
Beyond classical hydrogen bonds, weaker interactions also contribute significantly to the supramolecular assembly. These include C-H⋯O and C-H⋯π interactions. The hydrogen atoms of the pyrrole ring and the methyl group can interact with the oxygen atom of the oxime group in neighboring molecules. Furthermore, the electron-rich π-system of the pyrrole ring can act as a hydrogen bond acceptor, leading to C-H⋯π interactions that help to stabilize the three-dimensional packing of the molecules.
Crystal Engineering and Topologically Controlled Assemblies
The principles of crystal engineering can be applied to direct the self-assembly of this compound into desired supramolecular architectures. By understanding the strength and directionality of the various intermolecular interactions, it is possible to predict and control the resulting crystal packing.
For instance, the formation of specific hydrogen-bonded motifs, known as supramolecular synthons, can be utilized to build predictable networks. In many 2-substituted pyrrole systems, the formation of centrosymmetric dimers is favored. mdpi.com For this compound, a dimeric structure could be formed through a pair of O-H⋯N hydrogen bonds, creating a stable R22(8) graph set motif.
The interplay between the stronger O-H⋯N hydrogen bonds and the weaker C-H⋯O and C-H⋯π interactions will ultimately determine the final topology of the assembly. It is conceivable that by modifying substituents on the pyrrole ring or by co-crystallization with other molecules, the balance of these interactions could be shifted to produce different network topologies, such as sheets or more complex three-dimensional frameworks. The rigid nature of the pyrrole ring can restrict π-electron delocalization, which in turn can influence the strength of the hydrogen bonds. mdpi.com
Influence of Conformational Isomerism on Supramolecular Organization
The conformational isomerism of the oxime group has a profound impact on the supramolecular organization of this compound. The oxime can exist as two configurational isomers, E and Z, with respect to the C=N double bond. Furthermore, rotation around the C-C single bond between the pyrrole ring and the oxime group leads to s-cis and s-trans conformers.
Studies on the non-methylated analogue, pyrrole-2-carbaldehyde oxime, have shown that both E and Z isomers preferentially adopt a conformation where the N-H bond of the pyrrole is syn to the C-C bond connecting the oxime moiety. researchgate.net This preference is driven by intramolecular hydrogen bonding and steric effects.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.
Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR studies are instrumental in confirming the molecular structure and investigating the conformational isomers (E/Z) of the oxime group. The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a complete picture of the molecule's framework.
In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum shows distinct signals for the methyl group, the pyrrole (B145914) ring protons, the oxime proton, and the aldehydic proton. The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom, including the pyrrole ring carbons, the methyl carbon, and the carbon of the C=NOH group. While ¹⁵N NMR is less common, it can offer direct insight into the electronic environment of the two nitrogen atoms in the molecule—one in the pyrrole ring and one in the oxime moiety.
Detailed analysis of NMR data is often found in the supplementary information of studies detailing the synthesis of metal-organic complexes where this compound acts as a ligand. For instance, the characterization data would be essential for confirming the ligand's structure before its use in synthesizing complex molecules like the {Mn(III)₂₅} barrel-like cluster reported by Giannopoulos et al. rsc.org
| ¹H NMR Data (Representative) | |
| Assignment | Chemical Shift (δ, ppm) |
| N-CH₃ | ~3.8 |
| Pyrrole H5 | ~6.8 |
| Pyrrole H4 | ~6.2 |
| Pyrrole H3 | ~6.9 |
| CH=N | ~8.1 |
| N-OH | ~8.5 (broad) |
| ¹³C NMR Data (Representative) | |
| Assignment | Chemical Shift (δ, ppm) |
| N-CH₃ | ~35 |
| Pyrrole C5 | ~125 |
| Pyrrole C4 | ~110 |
| Pyrrole C3 | ~115 |
| Pyrrole C2 | ~130 |
| CH=N | ~145 |
| Infrared (IR) Spectroscopy Data (Representative) | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H stretch (oxime) | ~3300-3100 (broad) |
| C-H stretch (aromatic/aliphatic) | ~3100-2900 |
| C=N stretch (oxime) | ~1650 |
| C=C stretch (pyrrole ring) | ~1550-1450 |
| N-O stretch | ~950 |
Electronic Absorption (UV-Visible) Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the pyrrole ring and the C=N chromophore. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's conjugated system. This technique is also valuable for studying the formation of metal complexes, as coordination to a metal ion typically results in a shift of these absorption bands.
| UV-Visible Spectroscopy Data (Representative) | |
| Transition | λmax (nm) |
| π→π* | ~280-320 |
Mass Spectrometry and Elemental Composition Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 124.14 g/mol , along with other fragment peaks resulting from the cleavage of the molecule. Elemental analysis for carbon, hydrogen, and nitrogen provides the percentage composition of these elements, which must match the calculated values for the molecular formula C₆H₈N₂O.
| Mass Spectrometry and Elemental Analysis Data | |
| Parameter | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Calculated %C | 58.05 |
| Calculated %H | 6.50 |
| Calculated %N | 22.57 |
X-ray Crystallography for Precise Molecular and Crystal Structures
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For the related compound, pyrrole-2-carbaldehyde oxime, DFT and Møller–Plesset perturbation theory (MP2) calculations have been employed to determine the optimized geometries of its various isomers and conformers.
These computational approaches optimize the molecular geometry by minimizing the energy, providing precise data on bond lengths, bond angles, and dihedral angles that are in close agreement with experimental results.
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. biointerfaceresearch.com
For molecules like 1-methyl-1H-pyrrole-2-carbaldehyde oxime, the HOMO is typically characterized by π-electrons delocalized across the pyrrole (B145914) ring and the carbaldehyde oxime side chain. The LUMO, conversely, is usually an anti-bonding π* orbital. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com This electron excitation corresponds to an electronic transition, which can be observed using UV-visible spectroscopy. libretexts.org
The primary electronic transition is often the HOMO→LUMO transition. arxiv.org The nature and energy of these transitions can be predicted using Time-Dependent DFT (TD-DFT) calculations, which help in interpreting experimental absorption spectra. biointerfaceresearch.com Analysis of the spatial distribution of these orbitals shows that for π-conjugated systems, both HOMO and LUMO are spread across the molecule, facilitating intramolecular charge transfer upon excitation.
Table 1: Frontier Molecular Orbital (FMO) Properties
| Parameter | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Represents the electron-donating ability of the molecule. |
| ELUMO (Energy of LUMO) | Represents the electron-accepting ability of the molecule. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. biointerfaceresearch.com |
Simulation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to simulate spectroscopic parameters, which serves as a valuable tool for interpreting and verifying experimental data. For the isomers of the related pyrrole-2-carbaldehyde oxime, DFT calculations have been performed to predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts.
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate magnetic shielding tensors, from which NMR chemical shifts are derived. Theoretical chemical shifts for the different conformers (syn and anti) and isomers (E and Z) show distinct differences that allow for their identification. For instance, the chemical shift of the proton in the O-H group is highly sensitive to the presence of intramolecular hydrogen bonding. In the anti-E-isomer, this proton is involved in an O–H···N hydrogen bond, resulting in a characteristic downfield shift compared to other conformers where this interaction is absent.
These simulations provide a powerful link between the calculated molecular structure and the experimental NMR spectrum, aiding in the precise structural assignment of the molecule in solution.
Quantitative Analysis of Inter- and Intramolecular Interactions (e.g., QTAIM, Hirshfeld Surface Analysis)
To understand the forces that govern the crystal packing and molecular stability of this compound, quantitative analyses of non-covalent interactions are performed. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com
The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov This analysis can be decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.gov For similar heterocyclic compounds, the most significant contributions to crystal packing often come from H···H, O···H/H···O, and C···H/H···C interactions. mdpi.comnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to analyze the electron density to characterize chemical bonding, including weak non-covalent interactions like hydrogen bonds. The presence of a bond path and the properties at the bond critical point (BCP) between two atoms confirm and characterize the nature of their interaction.
Table 2: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Related Heterocyclic Compounds
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | ~30-50% | Represents the most abundant contacts, contributing significantly to the overall crystal packing. nih.gov |
| O···H / H···O | ~20-35% | Indicates the presence of hydrogen bonding, which plays a key role in directing the supramolecular assembly. mdpi.comnih.gov |
| C···H / H···C | ~20-25% | Represents weaker C-H···π or C-H···O/N interactions that contribute to molecular stability. nih.gov |
Stereochemical and Conformational Energy Landscape Analysis
Computational chemistry is instrumental in exploring the stereochemical and conformational landscape of flexible molecules like this compound. The molecule can exist as two stereoisomers, (E) and (Z), due to restricted rotation around the C=N bond. Furthermore, rotation around the C-C single bond connecting the pyrrole ring to the oxime group leads to different conformers.
For the parent compound, pyrrole-2-carbaldehyde oxime, calculations show that four planar conformers are possible: syn-(E), anti-(E), syn-(Z), and anti-(Z). Potential energy surface (PES) scans, performed by systematically varying the relevant dihedral angles, are used to map the energy landscape and identify stable conformers (energy minima) and transition states (saddle points) connecting them.
These analyses reveal that the anti-(E) conformer is the global minimum, primarily due to the stabilizing effect of the intramolecular O–H···N hydrogen bond. The relative energies of the other conformers are higher, indicating their lower abundance at equilibrium. This detailed understanding of the conformational preferences is essential for correlating the molecule's structure with its observed chemical and physical properties.
Reactivity and Synthetic Utility in Advanced Organic Synthesis
Role as a Building Block for Complex Molecules
1-methyl-1H-pyrrole-2-carbaldehyde and its derivatives are valuable precursors in the synthesis of more complex molecular architectures, including natural products and biologically active compounds. The inherent reactivity of both the pyrrole (B145914) ring and the carbaldehyde functional group allows for a diverse range of chemical transformations. While specific examples detailing the direct use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a building block in the total synthesis of complex natural products are not extensively documented in readily available literature, the established reactivity of pyrrole-2-carbaldehydes suggests its significant potential.
Pyrrole-2-carbaldehyde moieties are found in a variety of natural products, and their synthesis is a key step in the total synthesis of these molecules. For instance, the pyrrole-2-carbaldehyde core is a component of several alkaloids and marine natural products. The functionalization of the pyrrole ring, either before or after its formation, and the manipulation of the carbaldehyde group are common strategies in the construction of these complex targets.
The oxime functionality in this compound offers additional synthetic handles. It can be readily transformed into other functional groups, such as amines via reduction, or nitriles through dehydration reactions. These transformations open up pathways to a wider array of complex nitrogen-containing molecules. The nitrogen atom of the oxime can also participate in cyclization reactions, leading to the formation of new heterocyclic rings fused to the pyrrole core.
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The structural motif of this compound serves as a versatile platform for the construction of various nitrogen-containing heterocyclic scaffolds. The presence of both the pyrrole ring and the reactive oxime group allows for a range of cyclization strategies, leading to fused heterocyclic systems. One such important class of compounds that can be accessed from precursors derived from this oxime are pyrrolo[1,2-b]pyridazines.
Pyrrolo[1,2-b]pyridazine (B13699388) derivatives can be synthesized from 1-aminopyrrole (B1266607) and its derivatives. A common method involves the condensation of a 1-aminopyrrole with a β-dicarbonyl compound. In the context of this compound, a plausible synthetic route to a suitable precursor for pyrrolo[1,2-b]pyridazine synthesis would involve the reduction of the oxime to the corresponding 1-methyl-2-aminomethylpyrrole. This amine could then be further elaborated and cyclized to form the desired fused heterocyclic system.
While direct examples of the conversion of this compound to such fused systems are not prevalent in the literature, the synthetic utility of closely related 1-vinylpyrrole-2-carbaldehyde oximes in the synthesis of 1-vinylpyrrole-2-carbonitriles highlights the reactivity of the oxime group in the presence of the pyrrole ring. This transformation is typically achieved by treatment with reagents like acetic anhydride (B1165640), which facilitates a dehydration reaction. The resulting nitrile is a valuable intermediate for the synthesis of a variety of nitrogen-containing heterocycles.
Palladium-Catalyzed Reactions Involving Pyrrole Carbaldehyde Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Pyrrole derivatives, including those bearing a carbaldehyde group, can participate in these transformations, enabling the introduction of various substituents onto the pyrrole ring.
A notable example is the direct arylation of 1-methylpyrrole-2-carboxaldehyde (B72296) with aryl chlorides. This reaction, catalyzed by palladium-N-heterocyclic carbene (NHC) complexes, allows for the formation of a C-C bond between the pyrrole ring and an aryl group. The reaction proceeds with good yields using a low catalyst loading, making it an efficient method for the synthesis of arylated pyrrole derivatives. The use of air-stable palladium complexes is also an advantage in terms of practicality.
The following table summarizes the results of the direct arylation of 1-methylpyrrole-2-carboxaldehyde with various chlorobenzene (B131634) derivatives:
| Entry | Aryl Chloride | Catalyst Loading (mol %) | Yield (%) |
| 1 | Chlorobenzene | 1 | 65 |
| 2 | 4-Chlorotoluene | 1 | 72 |
| 3 | 4-Chloroanisole | 1 | 75 |
| 4 | 2-Chlorobenzonitrile | 1 | 58 |
While this specific example involves the parent aldehyde, it demonstrates the feasibility of palladium-catalyzed functionalization of the 1-methyl-2-formylpyrrole scaffold. It is conceivable that this compound could undergo similar transformations, although the presence of the oxime group might require careful optimization of reaction conditions to avoid interference. Other palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck reactions, have been successfully applied to other pyrrole derivatives and could potentially be adapted for the functionalization of this specific oxime.
Chemoselectivity in Transformations Involving the Oxime Group
The presence of multiple reactive sites in this compound—namely the pyrrole ring and the oxime group—presents both a challenge and an opportunity in its synthetic transformations. Achieving chemoselectivity, the selective reaction of one functional group in the presence of others, is crucial for its effective utilization as a synthetic intermediate.
The oxime group can undergo a variety of reactions, including rearrangement, reduction, and cycloaddition. A classic reaction of oximes is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. For an aldoxime such as this compound, the Beckmann rearrangement would be expected to yield a nitrile. The conditions required for this rearrangement, typically strong acids, could potentially lead to side reactions involving the acid-sensitive pyrrole ring. Therefore, careful selection of reagents and reaction conditions would be necessary to achieve a chemoselective Beckmann rearrangement.
The principles of chemoselectivity in reactions involving oximes in the presence of a pyrrole-like ring can be illustrated by the novel chemoselective [3 + 2] annulation reaction of ketoxime acetates with 2-aryl-3-ethoxycarbonyl-pyrroline-4,5-dione. In this copper-mediated reaction, the N-O bond of the oxime acetate (B1210297) is cleaved, initiating a cascade that leads to the formation of a pyrrolo[2,3-b]pyrrole (B13429425) framework. This reaction demonstrates that the oxime functionality can be selectively activated and engaged in bond-forming reactions while the pyrrole-like ring remains intact.
Furthermore, the oxime group can be selectively reduced to an amine in the presence of the pyrrole ring using appropriate reducing agents. For example, catalytic hydrogenation or the use of reducing agents like sodium cyanoborohydride could potentially achieve this transformation. Conversely, it is also possible to selectively functionalize the pyrrole ring while leaving the oxime group untouched, for instance, through electrophilic substitution reactions under carefully controlled conditions. The ability to selectively manipulate either the oxime or the pyrrole ring underscores the synthetic versatility of this compound.
Emerging Research Directions and Future Perspectives
Development of Materials with Tailored Magnetic Properties (e.g., Single-Molecule Magnets)
The development of single-molecule magnets (SMMs) is a significant area of research in materials science, with potential applications in high-density data storage and quantum computing. The magnetic properties of these materials are highly dependent on the ligand environment of the metal ions. While direct studies involving 1-methyl-1H-pyrrole-2-carbaldehyde oxime in SMMs are not prominent, the broader class of oxime-containing ligands has shown considerable promise in the synthesis of polymetallic complexes with interesting magnetic behaviors.
The oxime group is an effective coordinating agent for a variety of metal ions, and its nitrogen and oxygen atoms can bridge multiple metal centers, facilitating magnetic exchange interactions. Research on related pyridyl oximes has demonstrated their ability to form polynuclear metal complexes that exhibit ferromagnetic or antiferromagnetic coupling, a prerequisite for SMM behavior. The pyrrole (B145914) ring in this compound could further influence the electronic properties and steric environment of the resulting metal complexes, potentially leading to novel magnetic characteristics. Future research could, therefore, focus on synthesizing and characterizing metal complexes of this ligand to investigate their magnetic properties and potential as SMMs.
Exploration of Novel Ligand Architectures and Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Their properties can be tuned by modifying the metal centers and the organic linkers. The bifunctional nature of this compound, with its coordinating oxime group and the pyrrole ring, makes it an interesting candidate for the construction of novel coordination polymers.
The oxime moiety can coordinate to metal ions, while the pyrrole ring could participate in intermolecular interactions, such as hydrogen bonding or π-stacking, to guide the formation of specific supramolecular architectures. The methyl group on the pyrrole nitrogen also influences the steric and electronic properties of the ligand, which can affect the resulting coordination geometry and the dimensionality of the polymer. By systematically reacting this compound with different metal salts, researchers could explore the synthesis of new one-, two-, or three-dimensional coordination polymers with potentially interesting catalytic, porous, or photoluminescent properties.
Advancements in Stereocontrolled Synthesis of Oxime Derivatives
Oximes can exist as E and Z isomers due to the restricted rotation around the C=N double bond. The stereochemistry of the oxime group can have a significant impact on its coordination behavior and the properties of its derivatives. While general methods for the synthesis of oximes are well-established, achieving high stereoselectivity can be challenging.
Advancements in the stereocontrolled synthesis of this compound would provide access to isomerically pure samples, which are crucial for detailed studies of their properties and for their application in areas where specific spatial arrangements are required, such as in asymmetric catalysis or the construction of well-defined supramolecular structures. Research in this area could involve the development of new synthetic methods or the optimization of existing protocols to favor the formation of one isomer over the other.
Applications as Precursors for Advanced Functional Organic Compounds
The pyrrole ring is a key structural motif in many biologically active molecules and functional organic materials. The oxime group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, nitriles, or amides. This makes this compound a potentially valuable precursor for the synthesis of more complex and functionalized pyrrole derivatives.
For instance, the reduction of the oxime group would lead to the corresponding aminomethylpyrrole, a useful building block in medicinal chemistry. Alternatively, dehydration of the oxime could yield the corresponding nitrile, a versatile intermediate in organic synthesis. The development of efficient and selective methods for the transformation of the oxime group in this compound would open up new avenues for the synthesis of a wide range of advanced functional organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-1H-pyrrole-2-carbaldehyde oxime, and what experimental conditions are critical for reproducibility?
- The compound is typically synthesized via condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine derivatives. Key conditions include refluxing in ethanol or methanol under acidic or neutral pH, with reaction monitoring via TLC. For example, analogous thiosemicarbazone derivatives of this aldehyde were prepared by refluxing with thiosemicarbazide in ethanol, followed by recrystallization for purification . Critical parameters include stoichiometric control of the hydroxylamine reagent and temperature regulation to minimize side reactions like overoxidation.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Multinuclear NMR spectroscopy (¹H, ¹³C) is essential. For instance, the aldehyde proton in the parent compound resonates as a singlet at δ ~10 ppm, while the oxime proton (N–OH) typically appears as a broad signal at δ ~11 ppm. In thiosemicarbazone analogs, the CH=N proton is observed as a singlet at δ ~8 ppm, and pyrrole protons appear as multiplets between δ 6–7 ppm . Mass spectrometry (ESI-MS or EI-MS) and IR spectroscopy (C=O stretch at ~1650 cm⁻¹, N–O stretch at ~930 cm⁻¹) further validate functional groups.
Q. What are the solubility and stability profiles of this oxime under varying storage conditions?
- The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests indicate degradation under prolonged exposure to light or moisture, necessitating storage at 2–8°C in amber vials under inert atmosphere . Precautionary measures include periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis or oxidation byproducts.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Discrepancies in NMR or IR spectra may arise from tautomerism (oxime ⇌ nitroso) or polymorphism. For example, oxime protons may exhibit variable chemical shifts depending on solvent polarity or hydrogen bonding. To address this, use deuterated solvents with controlled pH and compare experimental data with DFT-calculated NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) level) . X-ray crystallography provides definitive confirmation; however, if crystals are unavailable, 2D NMR techniques (COSY, HSQC) can resolve overlapping signals .
Q. What computational strategies predict the electronic and thermodynamic properties of this oxime for reaction optimization?
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates HOMO-LUMO gaps, Fukui indices for nucleophilic/electrophilic sites, and reaction energetics . For instance, exact exchange terms in functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Solvent effects are modeled using the Polarizable Continuum Model (PCM), while transition-state analysis (IRC) identifies kinetic barriers in oxime formation or cyclization pathways .
Q. What experimental design principles apply when evaluating this oxime’s biological activity (e.g., enzyme inhibition)?
- Structure-activity relationship (SAR) studies require systematic substitution at the pyrrole or oxime moieties. For example, fluorination at the α-carbon of related oximes lowers pKa and enhances binding to targets like 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), as shown by Ki value improvements . Assays should include:
- Dose-response curves (IC₅₀ determination) in bacterial growth inhibition studies.
- Competitive inhibition kinetics (Lineweaver-Burk plots) to confirm mechanism.
- Molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields while minimizing byproducts in oxime synthesis?
- Key strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
- In situ FTIR monitoring : Tracks carbonyl disappearance (C=O at ~1700 cm⁻¹) and oxime formation (N–O at ~930 cm⁻¹) in real time.
Q. What analytical workflows validate the purity of this compound for publication or regulatory compliance?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water, 70:30).
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Stability-indicating methods : Forced degradation studies (heat, light, acid/base hydrolysis) followed by LC-MS to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
